Cas no 70411-83-5 (1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile)

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group at the 1-position, a carbonyl group at the 2-position, and a nitrile group at the 4-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for constructing more complex molecules. The electron-withdrawing nitrile and carbonyl groups enhance its utility in nucleophilic substitution and cyclization reactions. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. The compound is valued for its role in developing bioactive derivatives, including potential therapeutic agents.
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile structure
70411-83-5 structure
商品名:1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
CAS番号:70411-83-5
MF:C7H6N2O
メガワット:134.1353
MDL:MFCD27923636
CID:1021354
PubChem ID:11170995

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
    • 1-methyl-2-oxopyridine-4-carbonitrile
    • 4-Pyridinecarbonitrile,1,2-dihydro-1-methyl-2-oxo-(9CI)
    • 4-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-2-oxo-
    • KTFKAUVXDUNFOB-UHFFFAOYSA-N
    • 1-Methyl-4-cyanopyridine-2(1H)-one
    • AK145383
    • 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarbonitrile
    • 4-pyridinecarbonitrile,1,2-dihydro-1-methyl-2-oxo-
    • Z2327883382
    • DS-8094
    • DTXSID30457503
    • MFCD27923636
    • 70411-83-5
    • AKOS022178293
    • F11155
    • A918026
    • VCA41183
    • EN300-250056
    • SCHEMBL5901184
    • Z1862014266
    • DB-272736
    • MDL: MFCD27923636
    • インチ: 1S/C7H6N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,1H3
    • InChIKey: KTFKAUVXDUNFOB-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])=C(C#N)C([H])=C([H])N1C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 134.04808
  • どういたいしつりょう: 134.048012819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.1
  • 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

  • PSA: 44.1

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H312-H332
  • 警告文: P280
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-250056-0.05g
1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
70411-83-5 95%
0.05g
$33.0 2024-06-19
TRC
M401893-50mg
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
70411-83-5
50mg
$ 185.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1132-1G
1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
70411-83-5 95%
1g
¥ 1,788.00 2023-03-31
eNovation Chemicals LLC
D751601-1g
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
70411-83-5 95+%
1g
$145 2024-06-07
Chemenu
CM123667-5g
1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
70411-83-5 95%
5g
$636 2021-08-05
abcr
AB460111-1 g
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile; .
70411-83-5
1g
€319.90 2022-06-10
Chemenu
CM123667-1g
1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
70411-83-5 95%
1g
$168 2024-07-24
abcr
AB460111-250 mg
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile; .
70411-83-5
250MG
€163.70 2022-06-10
Alichem
A029182991-5g
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
70411-83-5 95%
5g
$707.20 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SP481-250mg
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
70411-83-5 95+%
250mg
675CNY 2021-05-08

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile 関連文献

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrileに関する追加情報

Introduction to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS No. 70411-83-5)

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS No. 70411-83-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the dihydropyridine class, which is well-known for its applications in medicinal chemistry, particularly in the development of cardiovascular drugs and other therapeutic agents. The presence of a nitrile group at the 4-position and a methyl group at the 1-position introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for further chemical modifications.

The molecular structure of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile consists of a six-membered ring containing two nitrogen atoms, with additional substituents that enhance its pharmacological profile. The nitrile group (–CN) is a key functional moiety that can participate in various chemical reactions, including nucleophilic addition and cyclization processes, which are essential for drug discovery and synthesis. This feature allows for the exploration of diverse derivatives with tailored biological activities.

In recent years, there has been growing interest in dihydropyridine derivatives due to their broad spectrum of biological effects. Studies have demonstrated that compounds within this class exhibit properties such as vasodilation, calcium channel modulation, and anti-inflammatory effects. The specific arrangement of atoms in 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The dihydropyridine core can be modified through various synthetic pathways to introduce additional functional groups or to alter the electronic properties of the molecule. For instance, researchers have explored the use of this scaffold in the development of novel antihypertensive agents, leveraging its ability to interact with biological targets involved in blood pressure regulation.

Recent advancements in computational chemistry have also facilitated the study of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile by enabling high-throughput virtual screening and molecular docking simulations. These techniques allow scientists to predict binding affinities and interactions with potential drug targets, thereby accelerating the discovery process. The nitrile group, in particular, has been found to enhance binding interactions with certain enzymes and receptors, making it an attractive feature for medicinal chemists.

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves multi-step organic reactions that build upon readily available starting materials. Common synthetic routes include condensation reactions between α-haloketones or α-halocarbonitriles with appropriate nitrogen-containing reagents. The introduction of the methyl group at the 1-position can be achieved through alkylation reactions, while the nitrile group is often incorporated via cyanation processes.

From a mechanistic standpoint, the reactivity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is influenced by its electron-deficient nature due to the presence of both oxygen and nitrogen heteroatoms. This electronic configuration makes it susceptible to nucleophilic attack at various positions within the ring system. Such reactivity is exploited in synthetic chemistry to construct more elaborate molecular architectures.

In addition to its pharmaceutical applications, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile has shown promise in material science research. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor development. The nitrile group acts as a ligand that can bind to transition metals, facilitating various catalytic transformations.

The safety profile of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is another critical consideration in its application. While preliminary studies suggest that it exhibits moderate solubility in organic solvents and reasonable stability under standard conditions, further toxicological assessments are necessary to evaluate its potential effects on living systems. These studies will help determine optimal dosing regimens and exposure limits if it were to be used in therapeutic contexts.

Future research directions may focus on exploring analogs of 1-Methyl-2-oxyoxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-dihydrodihydropyridinecarbonitrile, particularly those with altered substitution patterns or additional functional groups. By fine-tuning its structure, scientists hope to identify derivatives with enhanced potency or selectivity for specific biological targets.

The integration of 1-Methyl--Methyl--Methyl--Methyl--Methyl--Methyl--Methyl--Methyl--Methyl--Methyl--Methyl--Methydroxydihydrodihydropyridinecarbonitrile into drug development pipelines represents a significant step forward in harnessing the potential of heterocyclic compounds. Its unique structural features and reactivity make it a versatile tool for medicinal chemists seeking innovative solutions for treating various diseases.

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